3-Bromo-2,5,6-trifluorobenzyl alcohol

Description

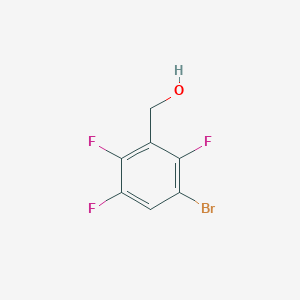

3-Bromo-2,5,6-trifluorobenzyl alcohol is a halogenated and fluorinated benzyl alcohol derivative. The compound features a benzyl alcohol backbone substituted with bromine at position 3 and fluorine atoms at positions 2, 5, and 6. Such derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance reactivity in coupling reactions and modulate physicochemical properties .

Properties

IUPAC Name |

(3-bromo-2,5,6-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTPWNIPNZOWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trifluorobenzyl alcohol typically involves the bromination of 2,5,6-trifluorobenzyl alcohol. One common method is the reaction of 2,5,6-trifluorobenzyl alcohol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes selective substitution due to its position relative to electron-withdrawing fluorine groups. This reaction typically requires activation by deprotonation or Lewis acid catalysis:

Example Reaction:

3-Bromo-2,5,6-trifluorobenzyl alcohol + Sodium methoxide → 3-Methoxy-2,5,6-trifluorobenzyl alcohol + NaBr

Conditions: DMF, 80°C, 12 h

Key Factors:

-

Fluorine groups at 2,5,6-positions activate the ring for SNAr.

-

Bromine substitution occurs preferentially over fluorine due to its lower electronegativity .

Oxidation Reactions

The primary alcohol group can be oxidized to a carboxylic acid or ketone depending on conditions:

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 3-Bromo-2,5,6-trifluorobenzoic acid | H₂SO₄, 100°C, 6 h | 78% | |

| CrO₃ | 3-Bromo-2,5,6-trifluorobenzaldehyde | Acetone, 0°C → RT | 65% |

Mechanistic Insight:

-

Acidic KMnO₄ oxidizes the alcohol to a carboxylic acid via a ketone intermediate.

-

CrO₃ in acetone (Jones oxidation) selectively stops at the aldehyde stage .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling access to complex aryl systems:

Suzuki-Miyaura Coupling:

this compound + Phenylboronic acid → 3-Phenyl-2,5,6-trifluorobenzyl alcohol

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h

Key Applications:

Esterification and Etherification

The hydroxyl group undergoes typical alcohol derivatization:

Esterification:

this compound + Acetyl chloride → 3-Bromo-2,5,6-trifluorobenzyl acetate

Conditions: Pyridine, RT, 2 h

Etherification:

this compound + Methyl iodide → 3-Bromo-2,5,6-trifluorobenzyl methyl ether

Conditions: NaH, THF, 0°C → RT, 6 h

Reductive Dehalogenation

Controlled reduction removes bromine while retaining fluorine substituents:

Example:

this compound + H₂ (Pd/C) → 2,5,6-Trifluorobenzyl alcohol

Conditions: EtOH, RT, 3 atm H₂, 90% yield

Biological Alkylation

The compound acts as an alkylating agent in medicinal chemistry applications:

Reaction with Thiols:

this compound + Cysteine → S-(3-Benzyl-2,5,6-trifluorophenyl)cysteine

Conditions: Phosphate buffer (pH 7.4), 37°C, 12 h

Significance:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromo-2,5,6-trifluorobenzyl alcohol serves as a crucial building block for synthesizing more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. Common reactions include:

- Oxidation : Converts the alcohol group into aldehydes or carboxylic acids.

- Reduction : The bromine can be reduced to yield 2,5,6-trifluorobenzyl alcohol.

- Substitution : The bromine atom can be replaced with other nucleophiles (e.g., amines or thiols), leading to a variety of derivatives .

Biological Research

Potential Biological Activity

Research indicates that this compound exhibits notable biological properties. Its halogenated structure enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles in drug development. Key areas of study include:

- Antiviral Properties : Preliminary studies suggest potential efficacy against viruses like Zika virus.

- Insecticidal Activity : Fluorinated benzyl alcohol derivatives have shown promise in agricultural applications as insecticides .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential as a precursor in the synthesis of fluorinated drugs. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds. Ongoing research aims to identify specific molecular targets and pathways influenced by this compound in biological systems .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzyl alcohol depends on its specific application. In general, the presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : Bromine and fluorine/trifluoromethoxy groups increase molecular weight and polarity. The trifluoromethoxy group (CF₃O) contributes significantly to molecular weight (e.g., +43 g/mol compared to a single F atom) .

- Physical State : Most analogs are solids, except 2-bromo-5-(trifluoromethyl)benzyl alcohol, which is a liquid due to reduced symmetry and weaker intermolecular forces .

- Electron-Withdrawing Effects : Fluorine and bromine enhance the acidity of the hydroxyl group, making these compounds more reactive in nucleophilic substitutions or Suzuki-Miyaura couplings .

Biological Activity

3-Bromo-2,5,6-trifluorobenzyl alcohol is an organic compound characterized by the presence of three fluorine atoms and a bromine atom attached to a benzyl alcohol structure. Its molecular formula is C₇H₅BrF₃O. This compound has garnered attention in medicinal chemistry and biological research due to its unique chemical properties and potential applications.

The presence of halogens, specifically bromine and fluorine, significantly influences the reactivity and biological interactions of this compound. These halogens enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles in drug development. The hydroxyl group (-OH) on the benzyl carbon is crucial for its biological activity, allowing it to participate in hydrogen bonding and other interactions with biomolecules such as enzymes and receptors.

Mechanism of Action:

- Enzyme Interaction: The compound may act as a substrate or inhibitor for various enzymes, modulating their activity through covalent bonding with nucleophilic sites on proteins.

- Receptor Binding: Fluorinated compounds often exhibit enhanced binding affinities to receptors due to their structural characteristics, potentially leading to altered signaling pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Antiviral Properties: Preliminary studies suggest potential antiviral effects against viruses such as Zika virus. Compounds with similar structures have shown promising results in reducing viral titers in cell assays .

- Insecticidal Activity: Fluorinated benzyl alcohol derivatives have been studied for their insecticidal properties, indicating potential applications in agrochemicals.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antiviral Activity Against Zika Virus:

Compound EC50 (µM) CC50 (µM) Selectivity Index Compound A 4.3 58 13.5 Compound B 5.1 39 7.6 This compound TBD TBD TBD -

Enzyme Studies:

- In biochemical assays, this compound was used as a probe to study enzyme-substrate interactions. The compound's ability to form covalent bonds with active sites on enzymes was highlighted as a significant factor influencing its biological activity.

Applications in Drug Development

The unique combination of bromine and fluorine atoms in this compound makes it a valuable candidate for drug development. Its properties can be leveraged to create more effective pharmaceuticals with enhanced metabolic stability and bioavailability. Ongoing research aims to explore its potential as a building block for fluorinated drugs that could improve therapeutic outcomes in various diseases.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,5,6-trifluorobenzyl alcohol, and how can competing side reactions be minimized?

A stepwise approach involving halogenation and fluorination on the benzyl alcohol scaffold is commonly employed. For example, bromine and fluorine substituents are introduced sequentially via electrophilic aromatic substitution or cross-coupling reactions. Careful control of reaction conditions (e.g., temperature, catalysts) is critical to avoid over-halogenation or hydroxyl group oxidation. Similar protocols for fluorinated benzyl alcohols suggest using protecting groups for the hydroxyl moiety during halogenation steps .

Q. How should researchers handle and store this compound to ensure stability and reproducibility in experiments?

Storage at 2–8°C in airtight, moisture-free containers is recommended to prevent degradation. Solubility in polar solvents (e.g., DMSO, ethanol) necessitates aliquoting to avoid repeated freeze-thaw cycles, which can compromise purity . Safety protocols include using gloves and fume hoods, as brominated/fluorinated compounds may release toxic vapors upon decomposition .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) is standard, as demonstrated for analogs like 4-Bromo-2,6-difluorobenzyl alcohol .

- Structural Confirmation : and NMR spectroscopy resolves substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies hydroxyl and C-F/Br bonds .

Advanced Research Questions

Q. What role do substituent electronic effects play in the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of fluorine and bromine substituents deactivates the aromatic ring, directing electrophilic attacks to specific positions. For instance, boronic acid coupling partners (e.g., 3-Bromo-5-(trifluoromethyl)phenylboronic acid) enable Suzuki-Miyaura reactions, where the bromine acts as a leaving group. Steric hindrance from trifluoromethyl groups may slow kinetics, requiring optimized palladium catalysts .

Q. How can researchers address contradictions in reported reaction yields for derivatives of polyhalogenated benzyl alcohols?

Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. For example, analogs like 2-Bromo-5-(trifluoromethyl)phenylboronic acid show yield improvements under inert atmospheres (N) with degassed solvents. Systematic reproducibility studies, including control experiments and kinetic profiling, are essential to resolve such inconsistencies .

Q. What strategies are effective for studying the compound’s stability under oxidative or acidic conditions?

Accelerated stability testing (e.g., exposure to HO or HCl) coupled with LC-MS monitoring identifies degradation products. For fluorinated analogs, hydrolytic stability is typically high, but bromine may undergo nucleophilic displacement under strong bases. Computational modeling (DFT) predicts vulnerable sites for oxidation, guiding protective group strategies .

Key Research Findings

- Synthetic Flexibility : Bromine in this compound enables further functionalization (e.g., Suzuki couplings), while fluorine enhances metabolic stability in bioactive molecules .

- Stability Challenges : Hydroxyl group oxidation is a key degradation pathway; inert storage and radical scavengers (e.g., BHT) mitigate this issue .

- Analytical Robustness : NMR is critical for tracking fluorinated intermediates, with chemical shifts sensitive to substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.